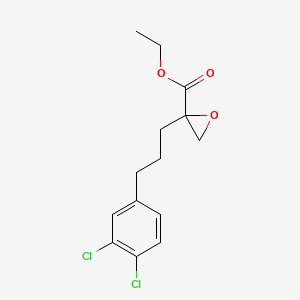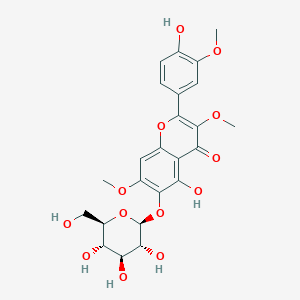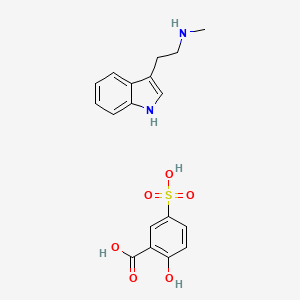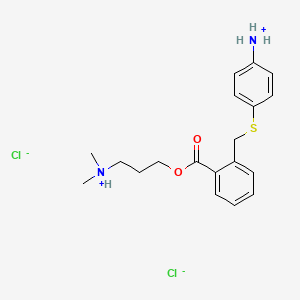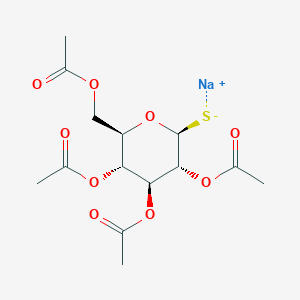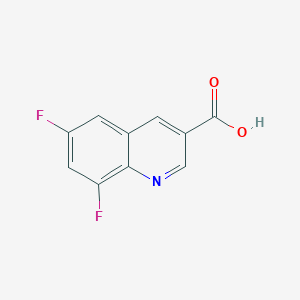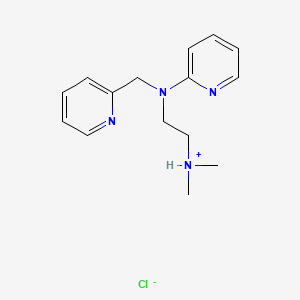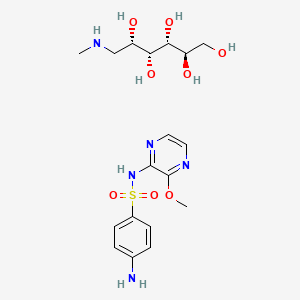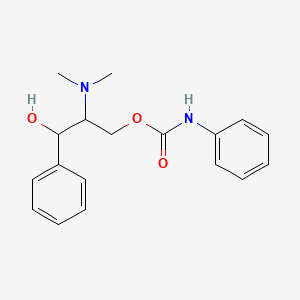
2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a phenyl group attached to a propyl carbanilate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate typically involves multiple steps. One common method starts with the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The phenyl group is then added via a Friedel-Crafts alkylation reaction. Finally, the carbanilate moiety is introduced through a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the hydroxy and phenyl groups.
3-Hydroxy-3-phenylpropylamine: Contains the hydroxy and phenyl groups but lacks the dimethylamino group.
Phenylpropyl carbanilate: Contains the phenyl and carbanilate groups but lacks the dimethylamino and hydroxy groups.
Uniqueness
2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
77944-91-3 |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-3-hydroxy-3-phenylpropyl] N-phenylcarbamate |
InChI |
InChI=1S/C18H22N2O3/c1-20(2)16(17(21)14-9-5-3-6-10-14)13-23-18(22)19-15-11-7-4-8-12-15/h3-12,16-17,21H,13H2,1-2H3,(H,19,22) |
Clave InChI |
PIBDNVHDXOALIE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(COC(=O)NC1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)




![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
